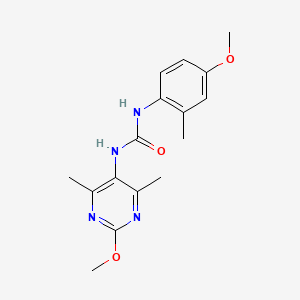

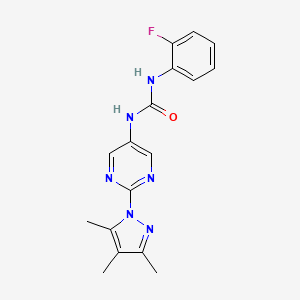

![molecular formula C20H18FN3O B2858223 N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-75-8](/img/structure/B2858223.png)

N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a compound that belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazines are nitrogen-containing heterocycles that are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A specific synthesis method for “N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is not available in the retrieved papers.Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has potential applications in pharmaceutical processing due to its solubility advantage . The solubility of this compound in alternative solvents can offer potential applications in pharmaceutical processing . This is particularly important for the development of drugs and their precursors .

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the compound , have exhibited various biological activities, such as antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs .

Anti-inflammatory Activity

The compound, being a pyrrolopyrazine derivative, could potentially have anti-inflammatory properties . This could be useful in the treatment of conditions characterized by inflammation .

Antiviral Activity

Pyrrolopyrazine derivatives have also shown antiviral activities . This suggests that the compound could potentially be used in the development of antiviral drugs .

Antifungal Activity

The compound could potentially have antifungal properties . This could be particularly useful in the treatment of fungal infections .

Antitumor Activity

Pyrrolopyrazine derivatives have shown antitumor activities . This suggests that the compound could potentially be used in the development of antitumor drugs .

Kinase Inhibitory Activity

The compound, being a pyrrolopyrazine derivative, could potentially have kinase inhibitory properties . This could be useful in the treatment of diseases characterized by abnormal kinase activity .

Antioxidant Activity

Pyrrolopyrazine derivatives have also shown antioxidant activities . This suggests that the compound could potentially be used in the development of antioxidant drugs .

Direcciones Futuras

Pyrrolopyrazine derivatives, including “N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide”, have potential for further exploration due to their diverse biological activities and their role as a central building block for a wide range of pharmacological applications . Future research could focus on the development of new synthetic methods, the exploration of their biological activities, and the design and synthesis of new leads to treat various diseases .

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O/c21-16-9-4-5-10-17(16)22-20(25)24-14-13-23-12-6-11-18(23)19(24)15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLNIPUQGYRLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2858155.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858158.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)

![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2858162.png)